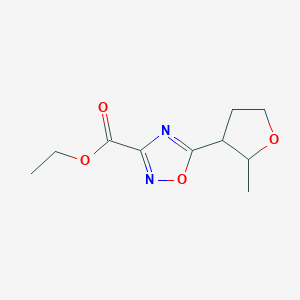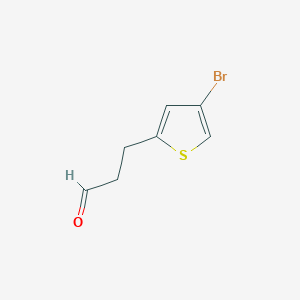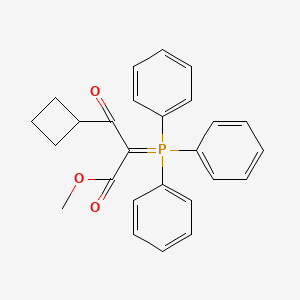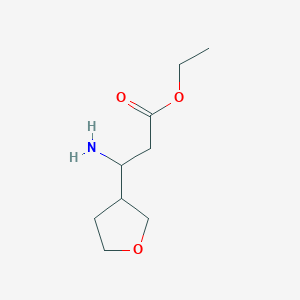
2-(5-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in medicinal chemistry, material science, and industrial processes. The compound features a benzotriazole ring substituted with a nitro group and an acetic acid moiety, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid typically involves the nitration of benzotriazole followed by the introduction of the acetic acid group. One common method includes:
Nitration of Benzotriazole: Benzotriazole is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Introduction of Acetic Acid Group: The nitrated benzotriazole is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
化学反応の分析
Types of Reactions
2-(5-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as a catalyst.
Major Products Formed
Reduction: 2-(5-amino-1H-1,2,3-benzotriazol-1-yl)acetic acid.
Substitution: Various substituted benzotriazole derivatives.
Esterification: 2-(5-nitro-1H-1,2,3-benzotriazol-1-yl)acetate esters.
科学的研究の応用
2-(5-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent due to the presence of the nitro group and benzotriazole ring.
Material Science: Used as a corrosion inhibitor for metals, particularly copper and its alloys.
Biological Studies: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Industrial Applications: Employed in the synthesis of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(5-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid involves its interaction with biological targets through various pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, often through hydrogen bonding and π-π stacking interactions.
DNA Intercalation: The planar structure of the benzotriazole ring allows it to intercalate into DNA, disrupting replication and transcription processes.
Redox Activity: The nitro group can undergo redox reactions, generating reactive oxygen species that can damage cellular components.
類似化合物との比較
Similar Compounds
2-(2-nitro-1H-imidazol-1-yl)acetic acid: Similar structure with an imidazole ring instead of benzotriazole.
2-(5-nitro-1H-benzimidazol-1-yl)acetic acid: Contains a benzimidazole ring.
2-(5-nitro-1H-1,2,4-triazol-1-yl)acetic acid: Features a triazole ring.
Uniqueness
2-(5-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid is unique due to the presence of the benzotriazole ring, which imparts distinct electronic properties and reactivity. The combination of the nitro group and acetic acid moiety further enhances its versatility in various chemical and biological applications.
特性
分子式 |
C8H6N4O4 |
|---|---|
分子量 |
222.16 g/mol |
IUPAC名 |
2-(5-nitrobenzotriazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H6N4O4/c13-8(14)4-11-7-2-1-5(12(15)16)3-6(7)9-10-11/h1-3H,4H2,(H,13,14) |
InChIキー |
QJYOCQYKVBWVRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=NN2CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13643820.png)

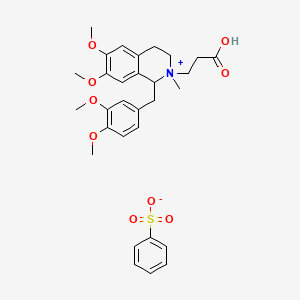

![2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13643835.png)
